molecular formula C12H20ClNOS B13995176 N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride CAS No. 85485-77-4

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride

Cat. No.: B13995176
CAS No.: 85485-77-4
M. Wt: 261.81 g/mol
InChI Key: MOCCMJHOOQXDPJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group, a methylsulfanyl group, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenylmethyl intermediate through a reaction between 4-methoxybenzyl chloride and a suitable nucleophile.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the amine group can form hydrogen bonds with target molecules. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

85485-77-4

Molecular Formula

C12H20ClNOS

Molecular Weight

261.81 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H19NOS.ClH/c1-14-12-6-4-11(5-7-12)10-13-8-3-9-15-2;/h4-7,13H,3,8-10H2,1-2H3;1H

InChI Key

MOCCMJHOOQXDPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCCSC.Cl

Origin of Product

United States

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